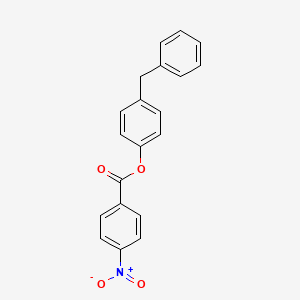

(4-Benzylphenyl) 4-nitrobenzoate

Description

Properties

IUPAC Name |

(4-benzylphenyl) 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c22-20(17-8-10-18(11-9-17)21(23)24)25-19-12-6-16(7-13-19)14-15-4-2-1-3-5-15/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENXJGQHLCBXRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylphenyl) 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-benzylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylphenyl) 4-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, depending on the reaction conditions and reagents used.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 4-benzylphenol.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 4-Aminobenzoate derivatives.

Substitution: Various substituted aromatic compounds.

Hydrolysis: 4-Nitrobenzoic acid and 4-benzylphenol.

Scientific Research Applications

(4-Benzylphenyl) 4-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Benzylphenyl) 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and phenyl rings provide structural stability and influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Key Findings :

- Nitrobenzoate substitutions induce conformational rigidity, as seen in proline derivatives .

- Bulky substituents (e.g., benzyl) may further restrict molecular flexibility, impacting crystallinity and solubility.

- Halogenated analogs (e.g., 4-chlorobenzoate) exhibit distinct mechanical properties due to halogen bonding .

Biodegradation Pathways and Environmental Fate

Nitrobenzoate derivatives are metabolized via reductive pathways in bacteria. Comparative degradation efficiencies and intermediates are summarized below:

Key Findings :

- The benzyl group in this compound may slow degradation due to steric hindrance, similar to how 4-aminobenzoate inhibits nitrobenzoate breakdown in Ralstonia SB4 .

- Microbial strains like B.

Key Findings :

Chemotactic Responses and Microbial Interactions

Bacterial chemotaxis toward nitrobenzoates influences biodegradation efficiency:

Q & A

Q. What are the optimal synthetic routes for preparing (4-benzylphenyl) 4-nitrobenzoate?

The compound is synthesized via esterification between 4-nitrobenzoic acid derivatives and 4-benzylphenol. Direct esterification using acid catalysts (e.g., sulfuric acid) or enzymatic methods is common. Key parameters include reaction temperature (80–108°C), solvent selection (ethanol or methanol), and purification via rectification columns (diameter: 600 mm; theoretical plates: 8) to achieve high purity (>97%) . GC-MS and NMR are critical for verifying product identity and purity .

Q. How is the purity and structure of this compound validated experimentally?

- FT-IR and NMR : Functional group analysis (e.g., nitro and ester peaks) and stereochemical confirmation .

- Single-crystal X-ray diffraction : Determines crystal packing and molecular geometry (e.g., bond angles, torsion) .

- UV-Vis spectroscopy : Identifies electronic transitions (cutoff wavelength ~263 nm) and potential photostability issues .

Q. What biodegradation pathways exist for 4-nitrobenzoate derivatives in microbial systems?

Pseudomonas strains (e.g., P. putida TW3) metabolize 4-nitrobenzoate via reductive pathways:

- 4-Nitrobenzoate reductase (PnbA) : Reduces 4-nitrobenzoate to 4-hydroxylaminobenzoate .

- 4-Hydroxylaminobenzoate lyase (PnbB) : Cleaves to protocatechuate and ammonium . Oxygen uptake assays and HPLC are used to track intermediates (e.g., protocatechuate) and enzyme induction patterns .

Advanced Research Questions

Q. How do mixed-substrate conditions affect the degradation kinetics of 4-nitrobenzoate derivatives?

In Pseudomonas strains (PB4/SB4), 4-aminobenzoate inhibits 4-nitrobenzoate degradation via competitive enzyme suppression. For example:

- Strain SB4 shows delayed 4-nitrobenzoate degradation until 4-aminobenzoate is fully consumed .

- Strain PB4 degrades both compounds simultaneously but with reduced 4-nitrobenzoate conversion rates . Respirometric assays and oxygen uptake measurements (Table 1 in ) quantify substrate-specific metabolic interference.

Q. What contradictions exist in interpreting 4-nitrobenzoate reductase activity data?

- Induction variability : 4-Nitrobenzoate reductase activity is absent in non-induced cells but detectable in 4-aminobenzoate-induced cells (strain PB4), suggesting cross-inducer compatibility .

- Cofactor specificity : NADPH-dependent activity (135 nmol/min·mg) dominates over NADH (72 nmol/min·mg) in JS674 cell extracts, with no activity detected under glucose/pyruvate conditions . Contradictions highlight the need for controlled induction protocols and cofactor profiling in enzymatic assays.

Q. How can computational methods enhance the design of this compound-based materials?

- DFT modeling : Predicts nonlinear optical properties (e.g., hyperpolarizability) by analyzing electron density distribution in the nitro and benzyl groups .

- Molecular dynamics : Simulates thermal stability in liquid crystalline phases, correlating with experimental dielectric data . These methods guide the synthesis of materials with tailored thermal and electronic properties.

Q. What experimental challenges arise in resolving stereoisomers during synthesis?

- Chiral HPLC : Separates (R)- and (S)-isomers using derivatization agents like Mosher’s ester (>97% optical purity) .

- X-ray crystallography : Identifies co-crystal impurities (e.g., 4-bromophenyl 4-nitrobenzoate in "Form III" structures), requiring rigorous refinement to avoid misassignment .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.